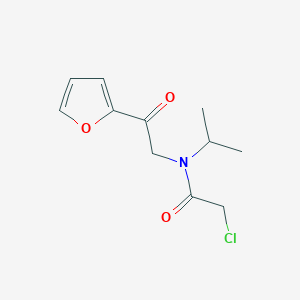2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide
CAS No.: 1353945-89-7
Cat. No.: VC8232384
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353945-89-7 |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | 2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C11H14ClNO3/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3 |
| Standard InChI Key | BPJBKWPKJBPLJK-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Design
The IUPAC name, 2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide, reflects its core structure:
-
A chloroacetamide backbone () with dual N-substituents.
-
An isopropyl group () attached to the amide nitrogen.
-
A 2-oxoethylfuran moiety () providing aromatic and ketonic functionality .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1353945-89-7 | |
| Molecular Formula | ||
| Molecular Weight | 243.69 g/mol | |
| SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl | |
| InChIKey | BPJBKWPKJBPLJK-UHFFFAOYSA-N |
Structural and Electronic Properties
The compound’s reactivity is influenced by:
-
Electrophilic sites: The chloroacetamide group () and ketone () .
-
Steric effects: The isopropyl group creates steric hindrance, potentially modulating reaction pathways .
XLogP3-AA calculations indicate a moderate lipophilicity (1.7), suggesting balanced solubility in polar and nonpolar solvents . The rotatable bond count (5) and hydrogen bond acceptor count (3) further highlight its conformational flexibility .
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for this compound are scarce, analogous chloroacetamides are typically synthesized via:
-
Condensation reactions: Between chloroacetyl chloride and secondary amines under basic conditions .
-
Multi-step functionalization: Introducing the furan-2-yl group via nucleophilic substitution or Friedel-Crafts acylation .
A plausible route involves:
-
Reacting isopropylamine with chloroacetyl chloride to form -isopropylchloroacetamide.
-
Alkylation with 2-bromo-1-(furan-2-yl)ethan-1-one in the presence of a base (e.g., NaOH) .
Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Amidation | Chloroacetyl chloride, EtN, 0°C | 75–85 | |
| Alkylation | KCO, DMF, 60°C | 60–70 |
Reactivity and Derivatives
The compound undergoes characteristic reactions:
-
Nucleophilic substitution: Chlorine displacement by amines or thiols to form sulfonamides or thioethers .
-
Ketone reduction: Catalytic hydrogenation converts the 2-oxoethyl group to a hydroxyl or methylene group .
-
Furan ring modifications: Electrophilic aromatic substitution (e.g., nitration, sulfonation) at the α-position of the furan .
Physicochemical and Spectroscopic Properties
Experimental and Computed Data
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Source |
|---|---|---|
| IR | 1660 cm (C=O), 750 cm (C-Cl) | |
| H NMR | δ 1.2 (d, isopropyl CH), δ 4.3 (s, CHCl) | |
| C NMR | δ 170 (C=O), δ 110 (furan C-O) |
Applications and Biological Relevance
Medicinal Chemistry
-
Antimicrobial potential: Structural resemblance to sulfonamides suggests possible antibacterial activity .
-
Enzyme inhibition: The chloroacetamide group may target cysteine proteases or acetyltransferases .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume